Cas no 16974-53-1 (Androstane, piperidinium deriv.)

Androstane, piperidinium deriv. structure
16974-53-1 structure
Product Name:Androstane, piperidinium deriv.
CAS-nummer:16974-53-1
MF:C35H60N2O4
MW:572.861910820007
CID:122016
PubChem ID:441289
Update Time:2025-04-18

Androstane, piperidinium deriv. Chemische en fysische eigenschappen

Naam en identificatie

    • Androstane, piperidinium deriv.
    • Piperidinium, 1,1'-[(2b,3a,5a,16b,17b)-3,17-bis(acetyloxy)androstane-2,16-diyl]bis[1-methyl- (9CI)
    • GVEAYVLWDAFXET-XGHATYIMSA-N
    • NCGC00023037-03
    • DB01337
    • Prestwick3_001034
    • PANCURONIUM [VANDF]
    • CCG-204969
    • PANCURONIUM [WHO-DD]
    • 1,1'-(3,17-Bis(acetyloxy)androstane-2,16-diyl)bis(1-methylpiperidinium)
    • DTXCID5028378
    • Lopac0_000887
    • NSC293162
    • AB00384328-09
    • SCHEMBL13790650
    • Pancuronium cation
    • pancuronium (cation)
    • AB00384328-10
    • J76UF062FS
    • GTPL4001
    • 1-[(1S,2S,4S,5S,7S,10R,11S,13S,14R,15S)-5,14-bis(acetyloxy)-2,15-dimethyl-13-(1-methylpiperidin-1-ium-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-4-yl]-1-methylpiperidin-1-ium
    • AB00384328
    • 1,1'-(3.ALPHA.,17.BETA.-DIHYDROXY-5.ALPHA.-ANDROSTAN-2.BETA.,16.BETA.-YLENE)BIS(1-METHYLPIPERIDINIUM) DIACETATE
    • Poncuronium bromide
    • BSPBio_001247
    • Piperidinium, 1,1'-((2beta,3alpha,5alpha,16beta,17beta)-3,17-bis(acetyloxy)androstane-2,16-diyl)bis(1-methyl-)
    • NCGC00023037-04
    • Piperidinium, 1,1'-[(2.beta.,3.alpha.,5.alpha.,16.beta.,17.beta.)-3,17-bis(acetyloxy)androstane-2,16-diyl]bis[1-methyl-, dibromide
    • Q424297
    • Prestwick0_001034
    • SPBio_003098
    • 1-[(1S,2S,4S,5S,7S,10R,11S,13S,14R,15S)-5,14-bis(acetyloxy)-2,15-dimethyl-4-(1-methylpiperidin-1-ium-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-13-yl]-1-methylpiperidin-1-ium
    • VECURONIUM BROMIDE IMPURITY B [EP IMPURITY]
    • PIPERIDINIUM, 1,1'-((2.BETA.,3.ALPHA.,5.ALPHA.,16.BETA.,17.BETA.)-3,17-BIS(ACETYLOXY)ANDROSTANE-2,16-DIYL)BIS(1-METHYL-
    • AB00384328_11
    • NCGC00023037-09
    • NA 97
    • pancuronium
    • 3alpha,17beta-diacetoxy-2beta,16beta-bis(1-methylpiperidinium-1-yl)-5alpha-androstane
    • NCGC00023037-14
    • NS00003523
    • HMS2089M07
    • NCGC00023037-05
    • Prestwick2_001034
    • DTXSID7048405
    • CHEMBL185073
    • [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetoxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • 1,1'-(3alpha,17beta-DIHYDROXY-5alpha-ANDROSTAN-2beta,16beta-YLENE)BIS(1-METHYLPIPERIDINIUM) DIACETATE
    • CHEBI:7907
    • C07551
    • Piperidinium, 1,1'-((2Beta,3alpha,5alpha,16beta,17beta)-3,17-bis(acetyloxy)androstane-2,16-diyl)bis(1-methyl)-
    • PIPERIDINIUM, 1,1'-((2beta,3alpha,5alpha,16beta,17beta)-3,17-BIS(ACETYLOXY)ANDROSTANE-2,16-DIYL)BIS(1-METHYL-
    • Prestwick1_001034
    • 15500-66-0
    • [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • Pancuronium dibromide
    • 16974-53-1
    • UNII-J76UF062FS
    • BPBio1_001372
    • Pavulon
    • Bromide, Pancuronium
    • BRD-K50817623-303-05-7
    • Inchi: 1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
    • InChI-sleutel: GVEAYVLWDAFXET-XGHATYIMSA-N
    • LACHT: O(C(C)=O)[C@H]1[C@H](C[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)C[C@@H]([C@H](C[C@@H]3CC[C@@H]21)OC(C)=O)[N+]1(C)CCCCC1)[N+]1(C)CCCCC1

Berekende eigenschappen

  • Exacte massa: 86.09706
  • Monoisotopische massa: 572.45530840g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 41
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1000
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.6
  • Topologisch pooloppervlak: 52.6Ų

Experimentele eigenschappen

  • PSA: 16.61
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd